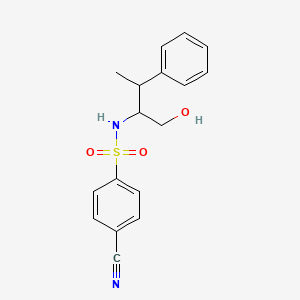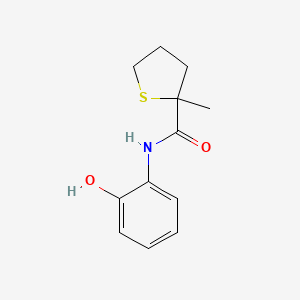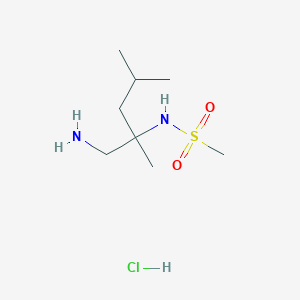
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as FMDC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including neuroscience, pharmacology, and drug discovery.
作用机制
The mechanism of action of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to interact with the GABA-A receptor, which is a key target for the development of new drugs for the treatment of anxiety and other psychiatric disorders.
Biochemical and Physiological Effects:
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. In particular, 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increased activity has been linked to improvements in cognitive function and mood.
实验室实验的优点和局限性
One of the main advantages of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide for lab experiments is its ability to modulate the activity of certain receptors in the brain. This makes it a valuable tool for studying the effects of neurotransmitters and other signaling molecules on various biological processes. However, one limitation of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is its relatively low potency compared to other compounds used in neuroscience research.
未来方向
There are several potential future directions for research on 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of more potent analogs of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide that could be used in drug discovery research. Another potential direction is the use of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide in combination with other compounds to study the interactions between different signaling pathways in the brain. Additionally, 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide could be used in animal models to study the effects of various drugs on neurotransmitter activity and behavior.
合成方法
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 4-fluoro-2-methylbenzoic acid with N,N-dimethylpiperazine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques, such as column chromatography, to obtain the final compound.
科学研究应用
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been used in scientific research as a tool to study various biological processes. One of the most significant applications of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is in neuroscience research, where it has been shown to have an effect on the activity of certain neurotransmitters in the brain. 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has also been used in drug discovery research to identify potential new drugs for the treatment of various diseases.
属性
IUPAC Name |
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-11-10-12(16)4-5-13(11)14(20)18-6-8-19(9-7-18)15(21)17(2)3/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLTXNWKDXMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)


![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)



